molecular formula C9H6BrN3O2 B12088695 5-bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid

5-bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Cat. No.: B12088695
M. Wt: 268.07 g/mol
InChI Key: GTKZJJOOMRXKOR-UHFFFAOYSA-N
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Description

5-bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid is an organic compound with the molecular formula C₉H₆BrN₃O₂ It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and a 1,2,3-triazole ring

Preparation Methods

The synthesis of 5-bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromo-2-iodobenzoic acid and 1,2,3-triazole.

    Reaction Conditions: The 5-bromo-2-iodobenzoic acid is subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with 1,2,3-triazole under mild conditions.

    Purification: The resulting product is purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

5-bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex molecules.

Common reagents used in these reactions include copper catalysts, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar compounds to 5-bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid include:

    5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: This compound has a methyl group instead of a bromine atom, which affects its chemical properties and reactivity.

    5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid: The presence of a methoxy group influences its solubility and biological activity.

    6-bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine: This compound has a quinoline ring, making it structurally more complex and potentially more versatile in its applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H6BrN3O2

Molecular Weight

268.07 g/mol

IUPAC Name

5-bromo-2-(triazol-2-yl)benzoic acid

InChI

InChI=1S/C9H6BrN3O2/c10-6-1-2-8(7(5-6)9(14)15)13-11-3-4-12-13/h1-5H,(H,14,15)

InChI Key

GTKZJJOOMRXKOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)N2N=CC=N2

Origin of Product

United States

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